molecular formula C20H22N6O2 B2708275 7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 919027-86-4

7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No. B2708275
CAS RN: 919027-86-4
M. Wt: 378.436
InChI Key: KYVDMKKSISCTTI-SNAWJCMRSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic organic compounds. They have a ring structure composed of three carbon atoms and three nitrogen atoms, with various substituents attached to the ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives can be quite complex due to the presence of multiple functional groups. These compounds often exhibit interesting chemical properties due to the electron-rich nature of the triazine ring .


Chemical Reactions Analysis

1,2,4-triazine derivatives can undergo a variety of chemical reactions, largely depending on their substituents. They can participate in reactions such as alkylation, acylation, and various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives depend on their specific structure and substituents. They are generally stable compounds and many of them are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary widely depending on their structure and the biological system they interact with. Some 1,2,4-triazine derivatives have been found to exhibit anticancer, anti-HIV, and antimicrobial activities .

Safety and Hazards

Like all chemicals, 1,2,4-triazine derivatives should be handled with care. The specific safety and hazard information would depend on the particular compound and its properties .

Future Directions

The study of 1,2,4-triazine derivatives is a vibrant field of research due to their interesting chemical properties and potential biological activities. Future research may focus on the synthesis of new derivatives, exploration of their biological activities, and their potential applications in medicine .

properties

IUPAC Name

7-benzyl-1-[(E)-but-2-enyl]-3,9-dimethyl-5a,9a,10,10a-tetrahydro-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-4-5-11-26-19-21-17-16(24(19)12-14(2)22-26)18(27)25(20(28)23(17)3)13-15-9-7-6-8-10-15/h4-10,16-17,19,21H,11-13H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGVZMKOSRNNNQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2NC3C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2NC3C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

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